molecular formula C21H32N2O3 B2501369 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921834-70-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

Cat. No. B2501369
CAS RN: 921834-70-0
M. Wt: 360.498
InChI Key: VZESBLIHAJZCTO-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H32N2O3 and its molecular weight is 360.498. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

The compound's applications in scientific research include its enantioselective synthesis processes. For example, studies have shown that the optical isomers of certain compounds related to vasopressin V2 receptor antagonists, which share structural similarities with the compound , can be synthesized via lipase-catalyzed transesterification. This method demonstrates the potential for producing stereochemically pure versions of complex molecules, which is crucial for understanding their biological activities and for developing pharmaceuticals with specific desired effects (Matsubara et al., 2000).

Gold-Catalyzed Cycloaddition

Another research application involves the use of gold catalysis in chemical synthesis. Benzo[d]isoxazoles, structurally related to the compound, have been found to undergo gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of complex polycyclic structures. This highlights the compound's relevance in exploring novel synthetic pathways and understanding the mechanics of gold-catalyzed reactions (Xu et al., 2018).

Polycyclic System Synthesis

Research has also focused on synthesizing new polycyclic systems containing benzodiazepine fragments, which are chemically related to the compound. Such studies contribute to the development of new therapeutic agents by creating novel fused pentacyclic systems. These efforts underscore the importance of exploring new chemical spaces for drug discovery (Ukhin et al., 2011).

Polymorphism Studies

The compound has also been the subject of polymorphism studies, which are crucial for understanding the different solid forms a substance can take. This is particularly important in the pharmaceutical industry, where the physical form of a drug can affect its stability, solubility, and bioavailability. Research into related molecules has shed light on the factors influencing polymorphism, offering insights that could be applied to similar compounds (Braun et al., 2014).

Photophysical Properties

Finally, the study of related compounds has contributed to understanding the photophysical properties of novel chemical structures. This research is valuable for developing new materials with specific optical properties, such as fluorescence, which can be used in sensing, imaging, and light-emitting devices. The synthesis and characterization of new oxazapolycyclic skeletons provide a foundation for exploring the electronic and optical behavior of these complex molecules (Petrovskii et al., 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-14(2)12-23-16-9-8-15(22-18(24)11-20(3,4)5)10-17(16)26-13-21(6,7)19(23)25/h8-10,14H,11-13H2,1-7H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZESBLIHAJZCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

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